3-Allylbenzoxazol-2(3H)-one

Description

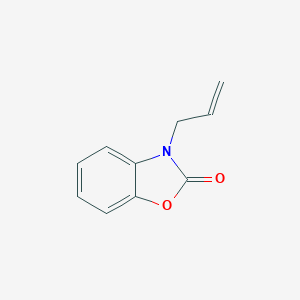

3-Allylbenzoxazol-2(3H)-one (CAS No. 13444-14-9) is a heterocyclic compound featuring a benzoxazolone core substituted with an allyl group at the 3-position. Benzoxazolones are notable for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural rigidity and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

3-prop-2-enyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYZQLOOESWHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158699 | |

| Record name | 2-Benzoxazolinone, 3-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-14-9 | |

| Record name | 2-Benzoxazolinone, 3-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylbenzoxazol-2(3H)-one can be achieved through several methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This method is advantageous due to its high yield and efficiency. The reaction conditions typically involve the use of organic solvents such as acetone or acetonitrile, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the continuous-flow Hofmann rearrangement is often employed for the large-scale production of this compound . This method allows for the preparation of hundreds of grams of the compound over a working day, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Allylbenzoxazol-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in halogenated products.

Scientific Research Applications

3-Allylbenzoxazol-2(3H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antibacterial and antiviral properties . In medicine, it shows potential as a therapeutic agent for treating various diseases, including bacterial infections and viral infections .

Mechanism of Action

The mechanism of action of 3-Allylbenzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their cell wall synthesis . Its antiviral activity is believed to be due to its ability to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Similar Benzoxazol-2(3H)-one Derivatives

Structural and Electronic Features

- 3-Methylbenzo[d]oxazol-2(3H)-one (CAS 21892-80-8) : The methyl group provides minimal steric hindrance, allowing planar alignment of the benzoxazolone ring. This enhances stacking interactions in crystal structures, as seen in analogs like 1-(4-methylbenzyl)-1H-benzimidazol-2(3H)-one ().

- 3-Benzyl-5-methyl-1,3-benzoxazol-2(3H)-one : The benzyl group increases hydrophobicity (logP = 3.65) and introduces aromatic π-π interactions, which stabilize molecular conformations. The dihedral angle between the benzoxazolone core and benzyl group is ~80°, reducing electronic conjugation .

- 3-Allylbenzoxazol-2(3H)-one: The allyl substituent (CH₂CHCH₂) introduces partial double-bond character and rotational flexibility.

Physicochemical Properties

| Compound | Molecular Weight | logP | logD | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 3-Methylbenzoxazolone | 149.15 | 1.2 | 1.2 | 3 |

| 3-Benzyl-5-methylbenzoxazolone | 239.27 | 3.65 | 3.65 | 3 |

| 3-Allylbenzoxazolone | 175.18 | ~2.1* | ~2.1* | 3 |

*Estimated based on allyl group’s contribution to hydrophobicity .

Crystallographic and Supramolecular Features

- 3-Methylbenzoxazolone : Forms hydrogen-bonded dimers via N–H⋯O interactions, creating 2D networks (similar to 1-(4-methylbenzyl)-benzimidazolone in ).

- 3-Benzylbenzoxazolone : Exhibits bifurcated C–H⋯O hydrogen bonds, stabilizing 3D crystal lattices .

- 3-Allylbenzoxazolone : Predicted to adopt less ordered packing due to allyl’s rotational freedom, reducing crystallinity compared to methyl/benzyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.